6-ethyl-2-hydrazinopyrimidin-4(3{H})-one
Overview
Description
6-ethyl-2-hydrazinopyrimidin-4(3{H})-one is a heterocyclic compound containing a pyrimidine ring substituted with an ethyl group and a hydrazino group. Compounds of this type are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-hydrazinopyrimidin-4(3{H})-one typically involves the condensation of ethyl-substituted pyrimidine derivatives with hydrazine. The reaction conditions may include:
Reagents: Ethyl-substituted pyrimidine, hydrazine hydrate
Solvents: Ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-hydrazinopyrimidin-4(3{H})-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives
Reduction: Reduction of the hydrazino group to an amino group
Substitution: Nucleophilic substitution reactions at the pyrimidine ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Oxo-pyrimidine derivatives
Reduction: Amino-pyrimidine derivatives
Substitution: Alkylated or acylated pyrimidine derivatives
Scientific Research Applications
6-ethyl-2-hydrazinopyrimidin-4(3{H})-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds
Biology: Potential use as a probe in biochemical assays
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds
Industry: Use in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 6-ethyl-2-hydrazinopyrimidin-4(3{H})-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The hydrazino group can form covalent bonds with active site residues, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2-hydrazinopyrimidin-4(3{H})-one: Lacks the ethyl group, potentially less lipophilic
6-methyl-2-hydrazinopyrimidin-4(3{H})-one: Methyl group instead of ethyl, may have different steric and electronic effects
Uniqueness
6-ethyl-2-hydrazinopyrimidin-4(3{H})-one is unique due to the presence of the ethyl group, which can influence its lipophilicity, steric interactions, and overall biological activity compared to its analogs.
Properties
IUPAC Name |
4-ethyl-2-hydrazinyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-4-3-5(11)9-6(8-4)10-7/h3H,2,7H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIOYZBFXCKCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278184 | |
Record name | 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1899-60-1 | |
Record name | 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1899-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Ethyl-2-hydrazinyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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